圣塔玛琳

描述

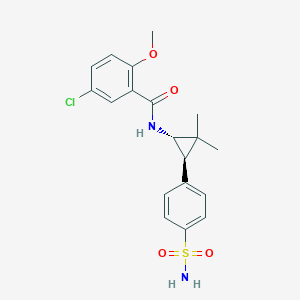

Santamarine is a sesquiterpene lactone of the eudesmanolide group . It is a natural product found in Cyathocline purpurea, Centaurea uniflora, and other organisms . It has shown eminent biological activities, such as anticancer activity and anti-inflammatory activity .

Molecular Structure Analysis

The molecular formula of Santamarine is C15H20O3 . Its IUPAC name is (3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzogbenzofuran-2-one . The molecular weight is 248.322 g/mol .

Chemical Reactions Analysis

Santamarine has been found to induce oxidative stress by promoting reactive oxygen species (ROS) generation . It also increases HO-1 expression through Nrf2 translocation and suppresses NO, PGE2, TNF-α, and IL-1β production through inhibition of NF-κB translocation in LPS-induced macrophages .

科学研究应用

抗光老化特性

圣塔玛琳已被发现具有抗光老化特性。它抑制了 UVA 照射的人类皮肤成纤维细胞 (HDFs) 中的 MAPK/AP-1 途径,并刺激了 TGF-β/Smad 信号传导。 这导致基质金属蛋白酶 (MMP)-1 分泌和表达的抑制,以及胶原蛋白生成的促进 。 这使得圣塔玛琳成为一种很有希望的天然抗氧化剂,具有对抗 UVA 诱导的 HDFs 损伤的抗光老化特性 .

抗氧化特性

圣塔玛琳已被证明具有抗氧化特性。 它表现出活性氧 (ROS) 清除能力 。 它还刺激了 UVA 照射的 HDFs 中 Nrf2 依赖的抗氧化酶 SOD-1 和 HO-1 的表达 。 这使其成为对抗氧化应激及相关并发症的有希望的药物 .

抗癌特性

圣塔玛琳已被发现通过氧化应激介导的细胞凋亡和 DNA 损伤抑制口腔癌细胞增殖 。 它选择性地抑制口腔癌细胞活力,而不是正常细胞 。 这种 ROS 依赖性的选择性抗增殖得到了氧化应激产生的证据进一步支持 .

细胞周期阻滞特性

圣塔玛琳已被发现使口腔癌细胞停滞在 G2/M 期 。这种特性可能有利于口腔癌的治疗。

抑制硫氧还蛋白还原酶

圣塔玛琳已被发现靶向硫氧还蛋白还原酶 (TrxR) 以削弱其在细胞中的抗氧化功能 。 这导致高水平活性氧 (ROS) 的积累,最终诱导了一种新的肿瘤细胞氧化应激介导的细胞凋亡机制 .

抗炎特性

圣塔玛琳是从黄花蒿中分离出的倍半萜内酯,黄花蒿是一种以其有希望的抗氧化分子而闻名的植物物种 。倍半萜内酯以其抗炎特性而闻名,这表明圣塔玛琳也可能具有抗炎特性。

作用机制

Target of Action

Santamarine primarily targets Thioredoxin Reductase (TrxR) , a key enzyme involved in maintaining the redox balance within cells. It also interacts with NF-κB , a protein complex that controls transcription of DNA, cytokine production and cell survival. Furthermore, it has been found to inhibit inducible nitric oxide synthase (iNOS) and COX-2 , enzymes involved in inflammation and pain.

Mode of Action

Santamarine interacts with its targets in a way that modulates their function. It weakens the antioxidative function of TrxR in cells , leading to an accumulation of high levels of reactive oxygen species (ROS) . It also suppresses NO, PGE2, TNF-α, and IL-1β production through inhibition of NF-κB translocation in LPS-induced macrophages .

Biochemical Pathways

Santamarine affects several biochemical pathways. It inhibits the MAPK/AP-1 pathway and stimulates the TGF-β/Smad signaling pathway in UVA-irradiated human dermal fibroblasts (HDFs) . It also induces oxidative stress-mediated apoptosis and DNA damage .

Result of Action

The molecular and cellular effects of Santamarine’s action include the induction of oxidative stress-mediated apoptosis and DNA damage . It selectively inhibits oral cancer cell viability more than normal cells . It also arrests oral cancer cells at the G2/M phase .

Action Environment

Environmental factors such as light exposure can influence the action of Santamarine. For instance, it shows anti-photoaging properties via inhibition of MAPK/AP-1 and stimulation of TGF-β/Smad signaling in UVA-irradiated HDFs .

属性

IUPAC Name |

(3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,10-13,16H,2,5-7H2,1,3H3/t10-,11+,12+,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSSEPIRACGCBO-PFFFPCNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]([C@]2([C@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911513 | |

| Record name | Santamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4290-13-5 | |

| Record name | Santamarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4290-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Santamarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004290135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Santamarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SANTAMARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15D6KW291H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid](/img/structure/B1680685.png)

![4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B1680687.png)

![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide](/img/structure/B1680688.png)

![9-Imidazol-1-yl-8-nitro-2,3,5,6-tetrahydro-[1,2,4]triazolo[1,5-c]quinazoline-2,5-dione](/img/structure/B1680692.png)

![8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1680701.png)

![Pyrrolidine, 2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B1680702.png)

![4-Amino-1-[(2r,3s,4s,5r)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1680708.png)